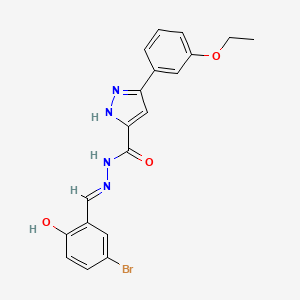

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-3-carbohydrazide family, characterized by an imine (C=N) bond in the E-configuration. Its structure comprises:

- 5-Bromo-2-hydroxybenzylidene moiety: A substituted aromatic ring with Br and OH groups at positions 5 and 2, respectively.

- 3-Ethoxyphenyl group: Attached to the pyrazole ring at position 3, contributing electron-donating effects.

- Hydrazide linker: Connects the pyrazole and benzylidene groups, enabling hydrogen bonding and conformational flexibility.

This compound is synthesized via Schiff base condensation between 5-bromo-2-hydroxybenzaldehyde and 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide in methanol, followed by slow evaporation to yield crystals suitable for X-ray diffraction .

Propriétés

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O3/c1-2-27-15-5-3-4-12(9-15)16-10-17(23-22-16)19(26)24-21-11-13-8-14(20)6-7-18(13)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNCJHKCLFCMEL-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21BrN4O4

- Molar Mass : 473.32 g/mol

- CAS Number : 1285535-66-1

Synthesis

The synthesis of (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction typically requires specific conditions such as temperature control and the presence of catalysts to promote the formation of the hydrazone linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide.

The compound exhibits cytotoxic effects on various cancer cell lines, particularly A549 lung adenocarcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for halting tumor growth.

Case Studies

- In Vitro Studies :

- A study evaluated the cytotoxicity of several pyrazole derivatives on A549 cells using an MTT assay. The results indicated that compounds similar to (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide significantly reduced cell viability compared to control treatments, suggesting a strong anticancer effect .

- Comparative Analysis :

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against various pathogens, including multidrug-resistant strains.

The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Case Studies

- Resistance Profiles :

- Minimum Inhibitory Concentration (MIC) :

Summary of Biological Activities

| Activity Type | Model/System Used | Observations |

|---|---|---|

| Anticancer | A549 lung adenocarcinoma cells | Significant reduction in cell viability |

| Antimicrobial | Multidrug-resistant S. aureus | Potent activity against resistant strains |

Comparaison Avec Des Composés Similaires

Structural Variations in Substituted Benzylidene Groups

Methoxy vs. Ethoxy Substituents

- Methoxy analog: describes (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, where the ethoxy group is replaced by methoxy.

Halogen Modifications

- Dichlorobenzylidene derivative : reports (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide . The dual Cl substituents increase electronegativity, affecting dipole moments and crystal packing via Cl···Cl interactions .

- Thiophene-containing analog : replaces the phenyl ring with a 5-bromothiophen-2-yl group, introducing sulfur-mediated electronic effects and altering π-π stacking behavior .

Hydroxy vs. Methoxy Benzylidene Groups

- describes 3-methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide , where the hydroxy group participates in intramolecular hydrogen bonding, stabilizing the E-configuration. Methoxy groups in such systems reduce solubility in polar solvents compared to hydroxy analogs .

Key Findings :

- Antibacterial activity correlates with halogen presence (Br, Cl) and hydrogen-bonding capacity .

- Ethoxy/methoxy groups influence lipophilicity, affecting membrane penetration in bacterial assays .

Crystallographic and Computational Insights

Hydrogen Bonding and Crystal Packing

- The target compound’s crystal structure (analogous to ) shows N–H···O hydrogen bonds forming 1D chains along the a-axis. The ethoxy group’s orientation minimizes steric clashes, unlike bulkier substituents .

- In contrast, dichlorobenzylidene derivatives () exhibit Cl···Cl (3.45 Å) and C–H···O interactions, creating a 3D network .

DFT and Molecular Docking

- HOMO-LUMO Gaps : Methoxy analogs () show lower energy gaps (4.1 eV) than dichloro derivatives (4.5 eV), indicating higher reactivity .

- Docking Scores : Pyrazole-3-carbohydrazides with electron-withdrawing groups (e.g., Br, Cl) exhibit stronger binding to bacterial enzyme active sites (e.g., E. coli DNA gyrase) .

Spectroscopic and Solubility Profiles

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.